Tert-butyl 4-methoxybenzylcarbamate
CAS No.: 120157-94-0
Cat. No.: VC13437154
Molecular Formula: C13H19NO3
Molecular Weight: 237.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 120157-94-0 |
|---|---|
| Molecular Formula | C13H19NO3 |
| Molecular Weight | 237.29 g/mol |
| IUPAC Name | tert-butyl N-[(4-methoxyphenyl)methyl]carbamate |
| Standard InChI | InChI=1S/C13H19NO3/c1-13(2,3)17-12(15)14-9-10-5-7-11(16-4)8-6-10/h5-8H,9H2,1-4H3,(H,14,15) |
| Standard InChI Key | OVAFZCTWIMXZLF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1=CC=C(C=C1)OC |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1=CC=C(C=C1)OC |
Introduction
Structural and Molecular Characteristics
Tert-butyl 4-methoxybenzylcarbamate belongs to the carbamate family, featuring a Boc-protected amine linked to a 4-methoxybenzyl group. Its molecular formula is C₁₃H₁₉NO₃, with a molecular weight of 237.29 g/mol. The IUPAC name is tert-butyl N-[(4-methoxyphenyl)methyl]carbamate, and its SMILES notation is CC(C)(C)OC(=O)NCC1=CC=C(C=C1)OC. The Boc group provides steric protection, while the methoxybenzyl moiety enhances solubility and stability under various reaction conditions.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 120157-94-0 | |
| Molecular Formula | C₁₃H₁₉NO₃ | |
| Molecular Weight | 237.29 g/mol | |
| IUPAC Name | tert-butyl N-[(4-methoxyphenyl)methyl]carbamate | |
| SMILES | CC(C)(C)OC(=O)NCC1=CC=C(C=C1)OC |
Synthesis and Reaction Pathways
Protection Reactions
The compound is typically synthesized via the reaction of 4-methoxybenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine or N-methylmorpholine. This method, analogous to Boc protection strategies for amines, proceeds under mild conditions (0–25°C) in anhydrous solvents like dichloromethane or ethyl acetate . The reaction mechanism involves nucleophilic attack by the amine on the carbonyl carbon of the chloroformate, followed by deprotonation to yield the carbamate .
Example Synthesis Protocol:
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Dissolve 4-methoxybenzylamine (1 equiv) in anhydrous dichloromethane.
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Add triethylamine (1.2 equiv) and cool to 0°C.
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Slowly add tert-butyl chloroformate (1.1 equiv) dropwise.
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Stir at room temperature for 12 hours.
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Extract with dilute HCl, wash with brine, and purify via silica gel chromatography.
Deprotection Techniques
The Boc group in tert-butyl 4-methoxybenzylcarbamate can be removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) . Recent advancements in deprotection include catalytic methods using tris(4-bromophenyl)aminium radical cation (magic blue) with triethylsilane, which cleave tert-butyl carbamates at room temperature without harsh acids .
Applications in Organic Synthesis
Amine Protection in Drug Synthesis
The compound is pivotal in multi-step syntheses requiring temporary amine protection. For example, in the production of lacosamide (an antiepileptic drug), Boc-protected intermediates similar to tert-butyl 4-methoxybenzylcarbamate are alkylated via phase-transfer catalysis . The methoxybenzyl group enhances intermediate solubility, facilitating purification .
Building Block for Heterocycles
Tert-butyl 4-methoxybenzylcarbamate serves as a precursor in the synthesis of tetrasubstituted pyrroles and imidazoles, where the Boc group is selectively removed after cyclization . Its stability under basic conditions makes it ideal for Pd-catalyzed cross-coupling reactions .
Peptide and Glycoconjugate Chemistry
In carbohydrate chemistry, this carbamate protects amine groups in aminoglycoside antibiotics, enabling site-selective modifications. For instance, its use in regioselective oxidation of neomycin derivatives improves yield and simplifies purification .
Recent Research Advancements
Catalytic Deprotection Strategies
Studies by Slanina et al. (2023) demonstrate that magic blue (MB- ⁺) and triethylsilane catalytically deprotect tert-butyl carbamates at room temperature, offering a greener alternative to traditional acidolysis . This method achieves 95% yield without damaging sensitive functional groups (e.g., epoxides or alkenes) .
Chemoselective Modifications
Liu et al. (2016) utilized tert-butyl 4-methoxybenzylcarbamate in the synthesis of EI-1941-2, an anti-inflammatory agent. The PMB ester survived Stille coupling and epoxidation, underscoring its compatibility with diverse reaction conditions .
Table 2: Comparative Analysis of Deprotection Methods
| Method | Conditions | Yield (%) | Advantages |
|---|---|---|---|
| TFA/DCM | 25°C, 1 hour | 90 | Rapid, high-yielding |
| Magic Blue/Triethylsilane | RT, 4 hours | 95 | Mild, no acidic byproducts |
| HCl/Dioxane | 60°C, 3 hours | 85 | Cost-effective |
Challenges and Future Directions
Despite its utility, tert-butyl 4-methoxybenzylcarbamate faces limitations in large-scale synthesis due to the cost of tert-butyl chloroformate. Future research may explore:
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